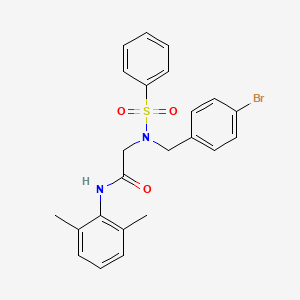![molecular formula C20H24N2O2 B5718215 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB belongs to the benzamide class of compounds and is known to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide is not fully understood. However, it has been suggested that 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the aggregation of amyloid-beta peptides. 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been shown to modulate the activity of certain enzymes that are involved in the regulation of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide is its potential use as a therapeutic agent for the treatment of cancer and neurological disorders. 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been shown to exhibit low toxicity, making it a promising candidate for further development. However, one of the limitations of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide and to identify potential targets for its therapeutic applications. Finally, the potential use of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide in combination with other drugs for the treatment of cancer and neurological disorders should be explored.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide involves the reaction between 4-(1-piperidinyl)aniline and 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-19-12-6-16(7-13-19)20(23)21-17-8-10-18(11-9-17)22-14-4-3-5-15-22/h6-13H,2-5,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSFZQBQIGKJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5718144.png)
![N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5718151.png)

![2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5718165.png)

![2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5718172.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)

![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)
![N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B5718206.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)
![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)
